molecular formula C13H13ClF3N5O2 B2880213 1-(2-chlorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea CAS No. 1421522-71-5

1-(2-chlorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Cat. No.: B2880213
CAS No.: 1421522-71-5
M. Wt: 363.73
InChI Key: LZNQAAQOOZCVPN-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a triazole ring, and a urea group. These functional groups suggest that this compound may have interesting chemical properties and potential applications .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the triazole ring might participate in nucleophilic substitution reactions .

Scientific Research Applications

  • Synthesis and Biological Activity

    Research on compounds structurally similar to the one has focused on synthesizing novel derivatives with potential biological activities. For example, studies have explored the synthesis of thiazolyl urea derivatives with promising antitumor activities (Ling et al., 2008). These compounds were evaluated for their anticancer potential, highlighting the broader research interest in exploiting the chemical framework for therapeutic applications.

  • Corrosion Inhibition

    Another significant area of application for similar compounds is as corrosion inhibitors. Research has demonstrated the efficacy of triazinyl urea derivatives in protecting mild steel against corrosion in acidic environments (Mistry et al., 2011). These findings suggest potential industrial applications in metal preservation and material science.

  • Antimicrobial and Antifungal Activities

    Derivatives of triazole and urea have been investigated for their antimicrobial and antifungal properties. For instance, compounds synthesized for their ability to act against bacterial and fungal pathogens indicate the chemical structure's versatility in developing new antimicrobial agents (Sujatha et al., 2019). These studies contribute to the ongoing search for novel treatments against resistant microbial strains.

  • Insecticidal Properties

    The exploration of urea derivatives also extends to their use as insecticides, with research uncovering compounds that interfere with cuticle deposition in insects, leading to their death (Mulder et al., 1973). This highlights the potential for developing new classes of insecticides based on chemical modifications of urea derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N5O2/c1-21-10(13(15,16)17)20-22(12(21)24)7-6-18-11(23)19-9-5-3-2-4-8(9)14/h2-5H,6-7H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQAAQOOZCVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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